molecular formula C6H11ClN2O2 B2966484 (3Ar,6aS)-3-methyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,3]oxazol-2-one;hydrochloride CAS No. 2375250-56-7

(3Ar,6aS)-3-methyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,3]oxazol-2-one;hydrochloride

Cat. No.: B2966484
CAS No.: 2375250-56-7
M. Wt: 178.62
InChI Key: JZGSDMXGMZYPNC-JBUOLDKXSA-N
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Description

“(3Ar,6aS)-3-methyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,3]oxazol-2-one;hydrochloride” is a compound with a molecular weight of 178.62 . It is a powder at room temperature . The IUPAC name for this compound is (3aR,6aS)-3-methylhexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10N2O2.ClH/c1-8-4-2-7-3-5(4)10-6(8)9;/h4-5,7H,2-3H2,1H3;1H/t4-,5+;/m1./s1 . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have explored the synthesis and chemical properties of related compounds, providing a foundation for understanding the broader applications of pyrrolo[3,4-d][1,3]oxazol-2-one derivatives. For instance, Konrad et al. (2009) demonstrated the synthesis of bis(oxazolinylmethyl)pyrrole derivatives as chiral "pincer" ligands to rhodium, showcasing the compound's utility in coordination chemistry and potential catalytic applications (Konrad, Lloret Fillol, Wadepohl, & Gade, 2009). Similarly, the work by Yavari, Sabbaghan, and Hossaini (2006) on the reaction of hexachloroacetone with activated acetylenes in the presence of N-heterocycles highlights the synthetic versatility and potential for generating novel N-heterocyclic structures (Yavari, Sabbaghan, & Hossaini, 2006).

Potential Applications

The synthesis and modification of pyrrolo[3,4-d][1,3]oxazol-2-one derivatives hint at their potential applications in materials science, medicinal chemistry, and catalysis. For example, Ogikubo et al. (2013) discussed the formation of oxazolobacteriochlorins and dioxabacteriochlorins, illustrating the compound's role in generating bacteriochlorin-type chromophores with applications in photodynamic therapy and solar energy conversion (Ogikubo, Meehan, Engle, Ziegler, & Brückner, 2013). Additionally, the research by Nishikubo, Kameyama, and Tokai (1996) on the selective addition reaction of poly(2-isopropenyl-2-oxazoline) with thiols and carboxylic acids in aqueous solutions opens avenues for polymer science, highlighting the compound's relevance in the synthesis of functional polymers (Nishikubo, Kameyama, & Tokai, 1996).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

(3aR,6aS)-3-methyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,3]oxazol-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c1-8-4-2-7-3-5(4)10-6(8)9;/h4-5,7H,2-3H2,1H3;1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGSDMXGMZYPNC-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CNCC2OC1=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CNC[C@@H]2OC1=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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